molecular formula C9H9N3O5 B2902770 1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 941236-24-4

1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2902770
CAS No.: 941236-24-4
M. Wt: 239.187
InChI Key: LCNDDURTYQIASB-UHFFFAOYSA-N
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Description

1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with the molecular formula C9H9N3O5[_{{{CITATION{{{_1{941236-24-4|1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido2,3-d ...

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid are currently unknown. This compound is a product for proteomics research , and its specific targets and their roles are still under investigation.

Mode of Action

It’s known that certain derivatives of trioxo compounds can react with nucleophiles in aqueous medium, involving the opening of the triazinane ring with elimination of the carbonyl group, followed by recyclization to 1-carbamoylhydantoins . This might provide some insight into the potential interactions of this compound with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrimidine derivative with a methylating agent in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: The compound can be utilized in the production of various chemical products.

Comparison with Similar Compounds

  • 2,4,7-Trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d]pyrimidine-5-carboxylic acid

  • 1,3,4,7-Tetrahydro-2,4,7-trioxo-2H-pyrano[2,3-d]pyrimidine-5-carboxylic acid

Uniqueness: 1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific structural features and potential applications. Its methyl group and the presence of multiple oxo groups contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-methyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c1-12-6-5(7(14)11-9(12)17)3(8(15)16)2-4(13)10-6/h3H,2H2,1H3,(H,10,13)(H,15,16)(H,11,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNDDURTYQIASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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